2-Hydroxycyclopropanecarboxylic acid
Overview
Description
2-Hydroxycyclopropanecarboxylic acid is an organic compound with the molecular formula C4H6O3. It is a derivative of cyclopropanecarboxylic acid, characterized by the presence of a hydroxyl group (-OH) attached to the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxycyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the hydrolysis of cyclopropyl cyanide. The process typically involves heating cyclopropyl cyanide with sodium hydroxide, followed by acidification to yield the desired product . Another method includes the action of alkali on ethyl γ-chlorobutyrate .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrolysis of cyclopropyl cyanide or other suitable precursors under controlled conditions to ensure high yield and purity. The process parameters such as temperature, pressure, and reaction time are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxycyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming cyclopropanecarboxylic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like halides (Cl-, Br-) in the presence of a base.
Major Products Formed:
Oxidation: Formation of cyclopropanone or cyclopropanecarboxylic acid.
Reduction: Formation of cyclopropanecarboxylic acid.
Substitution: Formation of halogenated cyclopropanecarboxylic acids.
Scientific Research Applications
2-Hydroxycyclopropanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxycyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. Detailed studies on its exact mechanism are ongoing, focusing on its potential effects on cellular pathways and metabolic processes .
Comparison with Similar Compounds
Cyclopropanecarboxylic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hydroxycyclobutanecarboxylic acid: Contains a four-membered ring, leading to different chemical properties and reactivity.
2-Hydroxycyclopentanecarboxylic acid: Contains a five-membered ring, resulting in distinct structural and chemical characteristics.
Uniqueness: 2-Hydroxycyclopropanecarboxylic acid is unique due to its three-membered cyclopropane ring, which imparts significant ring strain and reactivity. The presence of the hydroxyl group further enhances its chemical versatility, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-hydroxycyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-3-1-2(3)4(6)7/h2-3,5H,1H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFNREFETDKOIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592901 | |
Record name | 2-Hydroxycyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92574-19-1 | |
Record name | 2-Hydroxycyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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